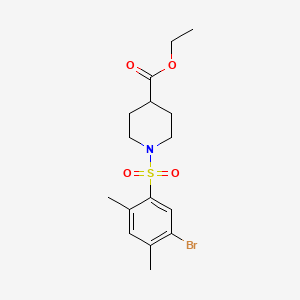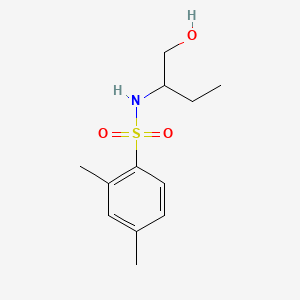amine CAS No. 1206124-37-9](/img/structure/B602972.png)
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is a complex organic compound that features a bromine atom, a pentyloxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine typically involves multiple steps:
Etherification: The pentyloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide in the presence of a base such as sodium hydride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated and etherified benzene derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Pyridinylmethylation: Finally, the pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups involved.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the pentyloxy or pyridinylmethyl groups.
Reduction: Reduced forms of the sulfonamide or other functional groups.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(methoxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-3-(ethoxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-3-(butoxy)-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
[(4-Bromo-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity compared to its methoxy, ethoxy, and butoxy analogs. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
1206124-37-9 |
|---|---|
Molecular Formula |
C17H21BrN2O3S |
Molecular Weight |
413.3g/mol |
IUPAC Name |
4-bromo-3-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21BrN2O3S/c1-2-3-6-11-23-17-12-15(8-9-16(17)18)24(21,22)20-13-14-7-4-5-10-19-14/h4-5,7-10,12,20H,2-3,6,11,13H2,1H3 |
InChI Key |
VSVNKYLLONCSKR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
amine](/img/structure/B602901.png)

amine](/img/structure/B602904.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
![{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B602907.png)
amine](/img/structure/B602908.png)
amine](/img/structure/B602910.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
